

Spectroscopic Data for Ethyl 3-hexenoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-hexenoate*

Cat. No.: *B1231028*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-hexenoate**, a valuable compound in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for **Ethyl 3-hexenoate** is summarized in the tables below, providing a clear and concise reference for researchers. The data presented is for the (E)-isomer, also known as ethyl trans-3-hexenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.5	m	2H	-CH=CH-
~4.1	q	2H	-O-CH ₂ -CH ₃
~3.1	d	2H	=CH-CH ₂ -C=O
~2.0	quint	2H	-CH ₂ -CH=
~1.2	t	3H	-O-CH ₂ -CH ₃
~0.9	t	3H	CH ₃ -CH ₂ -

¹³C NMR (Carbon-13) Spectroscopic Data[1]

Chemical Shift (δ) ppm	Assignment
~172	C=O
~135	-CH=CH-
~121	-CH=CH-
~60	-O-CH ₂ -
~34	=CH-CH ₂ -C=O
~25	-CH ₂ -CH=
~14	-O-CH ₂ -CH ₃
~13	CH ₃ -CH ₂ -

Note: The specific chemical shifts for ¹H and ¹³C NMR can vary slightly depending on the solvent and the specific instrument used.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~2965	C-H stretch (alkane)
~1735	C=O stretch (ester)
~1655	C=C stretch (alkene)
~1170	C-O stretch (ester)

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) from Electron Ionization (EI)[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity	Possible Fragment
142	Low	[M] ⁺ (Molecular Ion)
99	Moderate	[M - OCH ₂ CH ₃] ⁺
69	High	[C ₅ H ₉] ⁺
41	High	[C ₃ H ₅] ⁺
29	High	[CH ₂ CH ₃] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for a typical organic compound like **Ethyl 3-hexenoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 3-hexenoate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

- Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.
- Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm). For ^1H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small drop of neat (undiluted) **Ethyl 3-hexenoate** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}). Co-add multiple scans to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm^{-1}). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

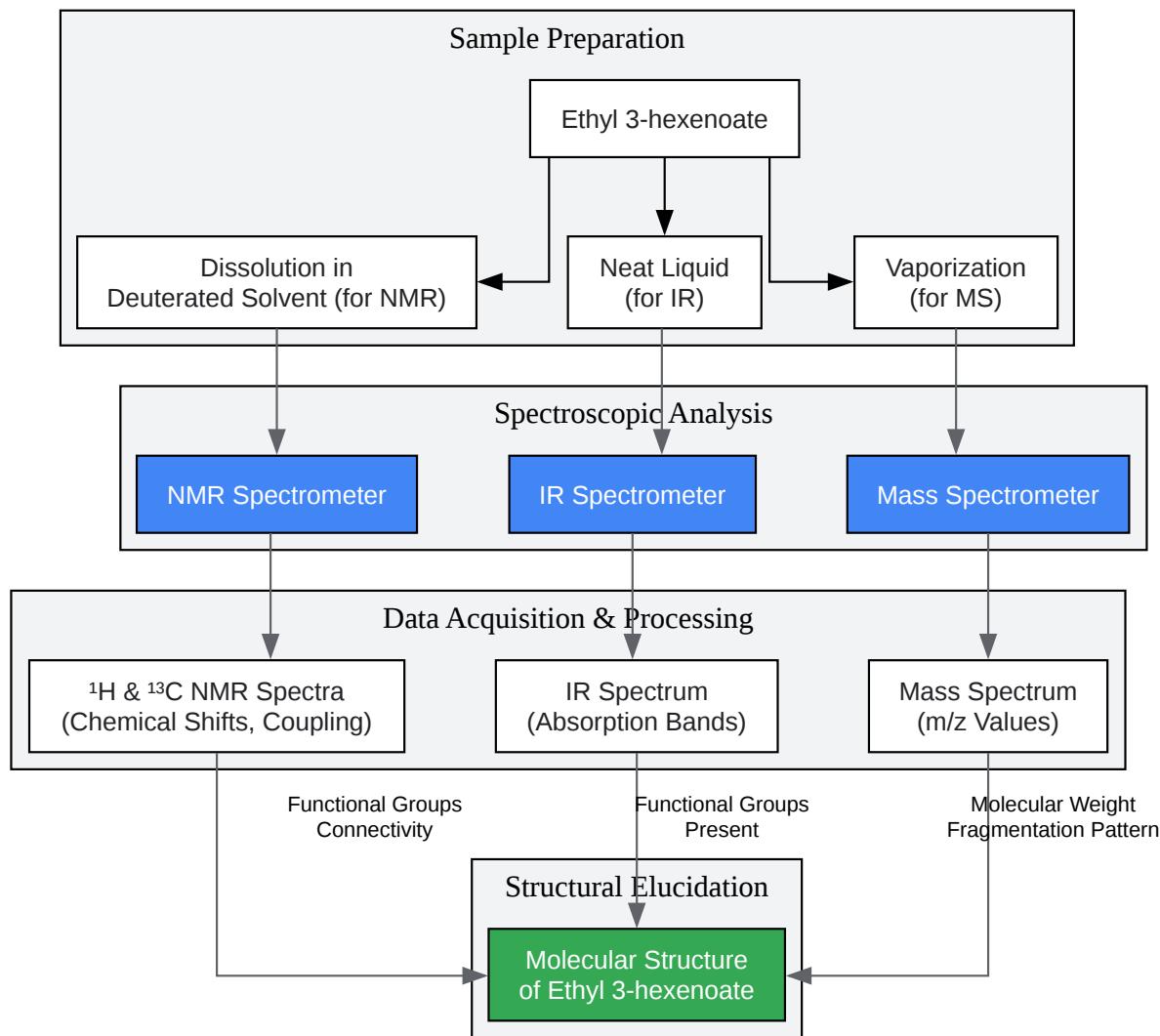
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of **Ethyl 3-hexenoate** into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized in the GC and then transferred to the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation and identification.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 3-hexenoate**.



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